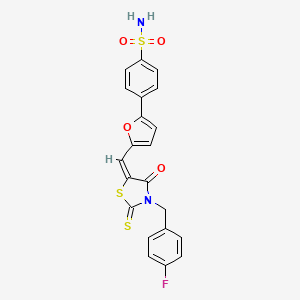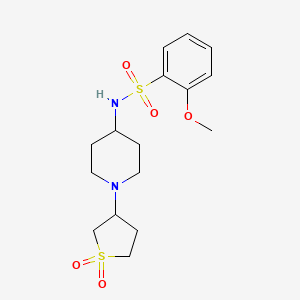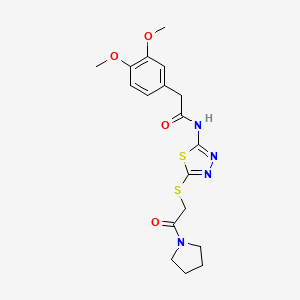
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate, also known as Boc-pyr-OCH3, is a chemical compound that belongs to the family of pyrrolidine derivatives. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. This compound has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. For example, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate in lab experiments is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one limitation of using tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate is its relatively low solubility in water, which can make it difficult to use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the use of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate in scientific research. One potential application is in the synthesis of new anticancer agents that target specific enzymes or proteins in cancer cells. Another potential application is in the development of new antibiotics that can overcome antibiotic resistance in bacteria. Additionally, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate could be used in the development of new materials with specific properties, such as biodegradability or conductivity. Overall, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has great potential for use in a wide range of scientific research applications.
Synthesemethoden
The synthesis of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate can be achieved through several methods, including the reaction of tert-butyl N-(2-chloro-2-oxoethyl)carbamate with 1-methoxy-2-pyrrolidone in the presence of a base, such as sodium hydroxide. Another method involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 1-methoxy-2-pyrrolidone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been extensively used in scientific research as a building block for the synthesis of various compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has been used in the synthesis of pyrrolidinone derivatives that exhibit antitumor activity. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-5-6-12(15-4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKRQHSGADMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate](/img/structure/B2509923.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2509925.png)
![2-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2509926.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2509928.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2509930.png)
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2509934.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2509935.png)
![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)
![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)
![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)
